Mureletecan -

Mureletecan

Catalog Number: EVT-1535765
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mureletecan is a water-soluble prodrug, consisting of camptothecin covalently linked to polymeric backbone methacryloylglycynamide, with potential antineoplastic activity. After entering tumor cells, the active moiety camptothecin is slowly released from mureletecan via hydrolysis of the ester linkage. Camptothecin, an alkaloid isolated from the Chinese tree Camptotheca acuminata, binds to and stabilizes the topoisomerase I-DNA covalent complex. This inhibits the religation of topoisomerase I-mediated single-stranded DNA breaks and produces potentially lethal double-stranded DNA breaks when encountered by the DNA replication machinery, resulting in the inhibition of DNA replication and apoptosis. Compared to camtpothecin, this prodrug formulation increases camptothecin drug delivery to the tumor site while reducing systemic toxicity. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus)
Synthesis Analysis

Methods and Technical Details

The synthesis of Mureletecan involves complex organic chemistry techniques. One notable method includes the use of ozonolysis, which has been applied in the total synthesis of related compounds such as camptothecin. This method allows for the selective cleavage of double bonds in organic compounds, facilitating the construction of the desired molecular architecture .

The synthesis process typically requires multiple steps, including:

  • Formation of key intermediates through nucleophilic substitutions.
  • Functional group modifications to enhance solubility and bioactivity.
  • Purification techniques such as chromatography to isolate the final product.

The precise reaction conditions, including temperature, solvent choice, and catalysts, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

Mureletecan has a molecular formula of C34H37N5O8 and a CAS Registry Number of 222974-56-3. Its structural representation reveals a complex arrangement that includes a camptothecin core modified with additional functional groups that enhance its therapeutic properties. The InChIKey for Mureletecan is PADXFHBBNBUCNR-UMSFTDKQSA-N, which provides a unique identifier for its chemical structure .

Structural Features

  • Core Structure: Derived from camptothecin, featuring a lactone ring.
  • Functional Modifications: Various substituents that improve pharmacokinetic properties.
Chemical Reactions Analysis

Reactions and Technical Details

Mureletecan participates in several chemical reactions characteristic of topoisomerase I inhibitors:

  • Enzyme Inhibition: The primary reaction involves binding to the topoisomerase I enzyme, preventing it from cleaving DNA strands.
  • Cytotoxicity Assays: In vitro assays like the MTT assay are employed to evaluate the cytotoxic effects on cancer cell lines. These assays measure cell viability post-treatment with Mureletecan, indicating its potential effectiveness against neoplastic cells .
Mechanism of Action

Process and Data

Mureletecan exerts its therapeutic effect by inhibiting DNA topoisomerase I. This enzyme normally facilitates DNA strand separation during replication. By binding to the enzyme-DNA complex, Mureletecan stabilizes this complex, preventing DNA re-ligation and ultimately leading to double-strand breaks. This mechanism triggers apoptotic pathways in cancer cells, effectively halting tumor growth .

Key Points

  • Target: Topoisomerase I.
  • Outcome: Induction of apoptosis in neoplastic cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: The solubility profile is enhanced through chemical modifications.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for effective therapeutic action.
  • Reactivity: Reacts with biological macromolecules due to its electrophilic nature.

Relevant data regarding these properties are essential for understanding how Mureletecan behaves in biological systems and its potential formulation as a therapeutic agent.

Applications

Scientific Uses

Mureletecan is primarily investigated for its applications in oncology. Its role as a topoisomerase I inhibitor positions it as a candidate for treating various cancers, particularly those resistant to conventional therapies. Clinical trials are ongoing to assess its efficacy and safety profile in patients with advanced solid tumors .

Introduction to Mureletecan in the Camptothecin Derivative Landscape

Historical Evolution of Camptothecin-Based Anticancer Agents

The discovery of camptothecin (CPT) in 1966 from Camptotheca acuminata bark marked a breakthrough in anticancer drug development, though its clinical application faced significant hurdles. Early clinical trials with the sodium salt of CPT (carboxylate form) were discontinued due to severe toxicity (hemorrhagic cystitis, myelosuppression) and inconsistent efficacy, primarily attributed to the compound's insolubility and rapid hydrolysis of its essential lactone ring [1] [3]. The 1985 identification of topoisomerase I (Topo I) as CPT's molecular target revitalized interest in its derivatives. This mechanistic insight spurred systematic efforts to synthesize analogues addressing CPT's limitations, leading to two FDA-approved drugs by 1996: topotecan (hycamtin) for ovarian/small cell lung cancer and irinotecan (camptosar) for colorectal cancer [1] [9]. These first-generation derivatives featured water-solubilizing modifications (e.g., topotecan's basic side chain at C9, irinotecan's bulky dipiperidine carbamate at C10), improving bioavailability while retaining Topo I inhibition. Subsequent agents like belotecan (2003) and exatecan (clinical development) further optimized solubility and stability profiles, establishing a robust framework for next-generation prodrugs like mureletecan [3] [6].

Table 1: Key Camptothecin Derivatives in Clinical Evolution

CompoundStructural Modification SitePrimary EnhancementClinical Status/Use
Camptothecin (CPT)None (natural compound)N/ADiscontinued (toxicity)
TopotecanC9, C10Water solubilityFDA-approved (ovarian, SCLC)
Irinotecan (CPT-11)C10 (carbamate prodrug)Metabolic activation (SN-38)FDA-approved (colorectal)
BelotecanC7 (alkylsilyl)Lipophilicity & stabilityApproved (Korea; ovarian, SCLC)
ExatecanHexacyclic (C7-C9 bridge)Topo I affinity & solubilityClinical trials
MureletecanC20 (glycoconjugated prodrug)Water solubility & targetingInvestigational

Rationale for E-Ring Modifications in Prodrug Design

The E-ring α-hydroxy-δ-lactone moiety is indispensable for CPT's anticancer activity, enabling critical hydrogen bonds with Topo I residues Arg364 and Asp533 within the Topo I-DNA cleavage complex [2] [9]. However, this lactone exists in a pH-dependent equilibrium with an inactive carboxylate form. At physiological pH (7.4), hydrolysis favors the carboxylate, which exhibits high affinity for human serum albumin (HSA). This binding shifts the equilibrium irreversibly toward the inactive form, reducing bioavailability and limiting tumor accumulation [1] [9]. Additionally, the lactone's inherent instability contributes to short plasma half-lives and necessitates continuous intravenous infusions for early CPT formulations [3].

Prodrug strategies targeting the E-ring aim to:

  • Stabilize the Lactone: Modifications reducing electrophilicity of the carbonyl carbon slow hydrolysis. Homocamptothecins (hCPTs), featuring a 7-membered β-hydroxylactone (e.g., diflomotecan), demonstrate enhanced lactone stability due to reduced ring strain and slower, irreversible ring opening [2] [9].
  • Enhance Solubility: Converting the E-ring's C20 hydroxyl group into hydrolyzable esters or polar conjugates improves aqueous solubility, facilitating administration.
  • Enable Targeted Activation: Linking the C20-OH to promoiety via cleavable linkers allows site-specific enzymatic release of active CPT derivatives within tumors [4] [5].

Table 2: E-Ring Modification Strategies in Camptothecin Prodrugs

StrategyChemical ApproachExamplesImpact on Properties
Lactone Expansion7-membered β-hydroxylactone (hCPTs)Diflomotecan (BN80915)↑ Lactone stability, ↓ albumin binding
C20 EsterificationSimple alkyl/aryl estersVarious preclinicalVariable solubility; esterase activation required
C20 Conjugation (Prodrug)Linkage to water-soluble carriersMureletecan↑↑ Water solubility; targeted activation
Lactam ReplacementSubstitution of O with N in lactone ringPreclinicalUsually ↓ activity; metabolic stability issues

Mureletecan: Definition, Classification, and Clinical Significance

Mureletecan (PNU-166148) is a rationally designed, water-soluble prodrug derivative of camptothecin, classified as a tripartite C20 glycoconjugated prodrug. Its structure features a glycosidic promoiety covalently attached to the C20 hydroxyl group of the CPT core via a carbamate linker [3] [5]. This conjugation masks the hydrophobic CPT core and transforms the molecule into a highly water-soluble compound, overcoming the primary pharmaceutical limitation of native CPT and many analogues.

Mechanistically, mureletecan is classified as an enzyme-activatable prodrug. Its design leverages the hypothesis that tumor-associated enzymes (e.g., glycosidases, carboxylesterases) or the acidic tumor microenvironment can selectively cleave the glycosidic bond and/or carbamate linker, releasing the active CPT moiety intracellularly within malignant tissue [4] [5]. This approach aims to minimize systemic exposure of the cytotoxic payload and reduce off-target toxicity while enhancing tumor-specific drug delivery. Its clinical significance lies in its potential to:

  • Provide a safer, injectable CPT formulation without complex solubilizing agents.
  • Exploit tumor-specific enzymatic pathways for selective activation.
  • Serve as a template for further "linker-payload" optimization in CPT prodrug design [3].

Table 3: Key Characteristics of Mureletecan

PropertyDescription
Chemical ClassCamptothecin C20 glycoconjugate prodrug
IUPAC Name(Referenced from source chemical databases - excluded per user request)
Prodrug TypeTripartite (CPT core - carbamate linker - glycosidic promoiety)
Activation MechanismPutative enzymatic cleavage (glycosidases/esterases) releasing CPT derivative
Primary AdvantageSignificantly enhanced water solubility compared to CPT lactone
StatusInvestigational (underwent early-phase clinical evaluation)

Properties

Product Name

Mureletecan

IUPAC Name

Unknown

Molecular Formula

Unknown

Molecular Weight

0.0

Solubility

Soluble in DMSO, not in water

Synonyms

Mureletecan; PNU166148; PNU 166148; PNU-166148; MAGCPT; MAG CPT; MAG-CPT

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.